Cas no 86695-06-9 ((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol)

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral amino alcohol compound characterized by its stereospecific (R)-(+) configuration. This structure imparts utility in asymmetric synthesis, particularly as a ligand or catalyst in enantioselective reactions. The presence of both amino and hydroxyl functional groups enables coordination with metal centers, enhancing selectivity in transformations such as hydrogenations or alkylations. Its diphenyl substitution contributes to steric bulk, improving stereocontrol in synthetic applications. The compound is commonly employed in pharmaceutical and fine chemical research, where high enantiopurity is critical. Careful handling is advised due to potential sensitivity to air or moisture. Storage under inert conditions is recommended to maintain stability.
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol structure
86695-06-9 structure
Product name:(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
CAS No:86695-06-9
MF:C17H21NO
MW:255.354744672775
MDL:MFCD00205594
CID:61013
PubChem ID:253659756

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
    • (R)- 2-AMINO-3-METHYL-1,1-DIPHENYL-1-BUTANOL
    • (R)-2-Amino-3-methyl-1,1-diphenylbutanol
    • R-2-amino-3-methyl-1,1-diphenylbutan-1-ol
    • (2r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
    • (r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
    • Oprea1_417947
    • FD1205
    • OR304009
    • AX8047052
    • AB0027107
    • ST2414402
    • W8901
    • AM20060741
    • (2R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
    • (R)-(+)-2-Amino-
    • Benzenemethanol, α-(1-amino-2-methylpropyl)-α-phenyl-, (R)- (ZCI)
    • α-[(1R)-1-Amino-2-methylpropyl]-α-phenylbenzenemethanol (ACI)
    • (+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
    • (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
    • MDL: MFCD00205594
    • Inchi: 1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1
    • InChI Key: LNQVZZGGOZBOQS-MRXNPFEDSA-N
    • SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)C(C)C

Computed Properties

  • Exact Mass: 255.16200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 46.2
  • Tautomer Count: 6
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Melting Point: 96.0 to 101.0 deg-C
  • Flash Point: 210.6℃
  • PSA: 46.25000
  • LogP: 3.60610
  • Sensitiveness: Sensitive to air
  • Optical Activity: [α]20/D +132°, c = 1 in chloroform
  • Solubility: Not determined

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Security Information

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A588047-250mg
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 95%
250mg
$25.0 2024-04-15
abcr
AB223212-250 mg
2-Amino-3-methyl-1,1-diphenylbutan-1-ol, 97%; .
86695-06-9 97%
250MG
€85.20 2023-01-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019344-1g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 98%
1g
¥236 2024-05-21
eNovation Chemicals LLC
D517826-1g
(R)-(+)-2-AMino-3-Methyl-1,1-diphenyl-1-butanol
86695-06-9 97%
1g
$370 2024-05-24
Ambeed
A588047-25g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 95%
25g
$487.0 2024-04-15
Chemenu
CM109355-25g
(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
86695-06-9 95+%
25g
$430 2021-06-17
eNovation Chemicals LLC
Y1316210-25g
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
86695-06-9 95.0%
25g
$600 2024-06-05
TRC
A638078-100mg
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9
100mg
$ 65.00 2022-06-07
Ambeed
A588047-1g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 95%
1g
$50.0 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R834147-5g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 98%
5g
¥1,013.40 2022-08-31

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Studies on chemo+enzymatic synthesis of maytansinoid analogues: Synthesis of seco Proansamitocin
Frenzel, Thomas, 2005, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Reference
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 0.5 h, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 4 h, rt
Reference
Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines
Reddy, Arava Amaranadha; et al, Journal of Organic Chemistry, 2018, 83(18), 10776-10785

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Palladium(2+), bis[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosp… Solvents: Chloroform-d ;  rt
Reference
Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR
Chen, Zhongxiang; et al, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Reference
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Circuit 6

Reaction Conditions
1.1 -
2.1 Solvents: Diethyl ether
Reference
Studies on chemo+enzymatic synthesis of maytansinoid analogues: Synthesis of seco Proansamitocin
Frenzel, Thomas, 2005, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 4 h, rt
Reference
Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines
Reddy, Arava Amaranadha; et al, Journal of Organic Chemistry, 2018, 83(18), 10776-10785

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Reference
Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic
Vaabeno, Jon; et al, Journal of Organic Chemistry, 2002, 67(26), 9186-9191

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Reference
Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic
Vaabeno, Jon; et al, Journal of Organic Chemistry, 2002, 67(26), 9186-9191

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; overnight, rt
2.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 10 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Reference
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  1 h, cooled; 10 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; overnight, rt
3.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 10 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Reference
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols
Itsuno, Shinichi; et al, Journal of the Chemical Society, 1985, (10), 2039-44

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Raw materials

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Preparation Products

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Related Literature

Additional information on (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Comprehensive Overview of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS No. 86695-06-9)

The compound (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS No. 86695-06-9) is a chiral amino alcohol with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the diphenyl and methyl groups, make it a valuable intermediate for the development of enantioselective catalysts and bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in asymmetric synthesis and medicinal chemistry, aligning with the growing demand for chiral building blocks in drug discovery.

One of the key reasons for the popularity of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is its utility in stereoselective reactions. The (R)-(+) enantiomer is particularly sought after for its ability to induce chirality in target molecules, a critical factor in the synthesis of pharmaceutical intermediates. Recent studies highlight its use in the preparation of β-adrenergic receptor ligands, which are pivotal in cardiovascular and respiratory therapies. This aligns with current trends in precision medicine, where enantiopure compounds are essential for minimizing side effects and enhancing efficacy.

From a synthetic chemistry perspective, the CAS No. 86695-06-9 compound offers versatility. Its amino alcohol functionality allows for facile derivatization, enabling the creation of diverse chemo- and regioselective products. This adaptability is particularly relevant in the context of green chemistry, as researchers seek sustainable methods to reduce waste and improve atom economy. The compound’s stability under various reaction conditions further enhances its appeal for high-throughput screening and combinatorial chemistry applications.

In the realm of material science, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has shown promise as a precursor for functionalized polymers and liquid crystals. Its aromatic and chiral properties contribute to the design of advanced materials with tailored optical and mechanical characteristics. This intersects with the rising interest in smart materials and nanotechnology, where molecular precision is paramount.

For those searching "chiral amino alcohol applications" or "CAS 86695-06-9 uses", this compound exemplifies how enantiopure intermediates drive innovation across multiple disciplines. Its relevance to drug development, catalysis, and material design underscores its importance in contemporary research. As the scientific community continues to explore sustainable synthesis and targeted therapies, compounds like (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol will remain at the forefront of discovery.

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Amadis Chemical Company Limited
(CAS:86695-06-9)(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
A863081
Purity:99%
Quantity:25g
Price ($):438.0